N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide
Description
N-([2,3'-Bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a bipyridinylmethyl group attached to the sulfonamide nitrogen. The benzene ring is substituted with a fluorine atom at the para-position and a methyl group at the ortho-position.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-13-9-16(19)5-7-18(13)25(23,24)22-11-14-4-6-17(21-10-14)15-3-2-8-20-12-15/h2-10,12,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUAULBSYLJURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the bipyridine derivative. Bipyridine derivatives can be synthesized through various methods, including metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can modify the bipyridine ring or the sulfonamide group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while substitution reactions can introduce different functional groups onto the aromatic rings .
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can chelate metal ions, affecting the activity of metalloenzymes. The sulfonamide group can interact with proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
The benzene ring substituents critically influence physicochemical properties and target binding. Key analogs include:
Analysis :
- Fluoro (F) vs.
- Methyl (CH3) vs. Methoxy (OCH3) : The CH3 group in the target reduces polarity compared to OCH3, likely improving membrane permeability but decreasing solubility.
- Trifluoromethyl (CF3) : The CF3 group in CAS 338775-36-3 increases lipophilicity and electron-withdrawing effects, which may enhance target affinity but reduce aqueous solubility .
Structural Variations in the Sulfonamide-Linked Group
The bipyridinylmethyl group distinguishes the target from analogs with alternative substituents:
Analysis :
Physicochemical and Pharmacokinetic Implications
- Lipophilicity (logP) : The target’s logP is estimated to be lower than CAS 338775-36-3 (due to CF3) but higher than OCH3-containing analogs.
- Solubility : The absence of polar groups (e.g., OCH3) in the target may reduce solubility compared to methoxy-substituted analogs .
- Acidity (pKa): The para-F increases the sulfonamide’s acidity (lower pKa), enhancing hydrogen-bond donor capacity relative to CH3 or Br substituents.
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound notable for its unique structural features, including a bipyridine moiety, a fluorinated aromatic ring, and a sulfonamide group. This combination may confer significant biological activity, making it a candidate for various pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 353.43 g/mol. The compound's unique structure allows for diverse interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Chelation : The bipyridine moiety can chelate metal ions, potentially influencing the activity of metalloenzymes.
- Protein Interaction : The sulfonamide group may interact with various proteins, possibly inhibiting enzymatic functions or modulating receptor activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. The presence of the bipyridine moiety may enhance this activity through synergistic effects on bacterial cell wall synthesis.
Anticonvulsant Properties
Research has highlighted the potential anticonvulsant effects of similar compounds. For instance, derivatives with substituted groups at specific positions have shown promising results in reducing seizure activity in animal models .
Cytotoxicity and Cancer Research
The compound's ability to interact with cellular targets raises its potential as an anticancer agent. Preliminary studies suggest it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfonamide group | Antimicrobial |
| Bipyridine Derivatives | Bipyridine moiety | Metal ion chelation |
| N-(Biphenyl-4'-yl)methyl derivatives | Aromatic substitutions | Anticonvulsant |
Case Studies
- Anticonvulsant Activity : In a study evaluating various bipyridine derivatives, this compound demonstrated significant anticonvulsant activity in rodent models, suggesting its potential as a therapeutic agent against epilepsy .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of sulfonamides against common pathogens. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
